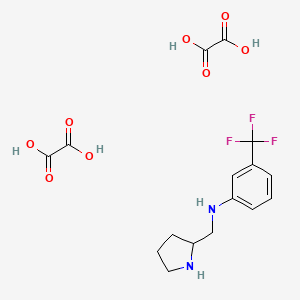
2-Chloro-N-(4-methylphenyl)butanamide
Vue d'ensemble
Description
2-Chloro-N-(4-methylphenyl)butanamide is a chemical compound with the CAS Number: 861597-51-5 . It has a molecular weight of 211.69 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14ClNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) . The linear formula is C11 H14 Cl N O . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 211.69 g/mol .Applications De Recherche Scientifique
Synthesis and Biological Activity
2-Chloro-N-(4-methylphenyl)butanamide and its derivatives are synthesized for various biological activities. In one study, derivatives of this compound were synthesized and evaluated as tyrosinase and melanin inhibitors, indicating potential applications in the treatment of pigmentary disorders. These derivatives showed significant biological activity, with one particular compound demonstrating a high inhibitory potential and reduced pigmentation in zebrafish, suggesting its potential as a depigmentation agent with minimal side effects (Raza et al., 2019).
Chemical Behavior in Aqueous Solutions
A study on the chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous solutions of sodium hydroxide revealed that the substrate undergoes ring closure to give substituted 1-phenylpyrrolidin-2-ones, followed by hydrolysis to substitution derivatives. This study provided kinetic measurements, shedding light on the reaction mechanism and the influence of substitution on the butanamide skeleton, indicating its importance in chemical synthesis and understanding the reactivity of similar compounds (Sedlák et al., 2002).
Solubility and Dissolution Properties
The solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1), a closely related compound, in various binary solvent mixtures was determined using the polythermal method. This study is crucial for understanding the solubility behavior of such compounds in different solvents, which is essential for their application in chemical processes and pharmaceutical formulations (Pascual et al., 2017).
Safety and Hazards
For safety information and hazards related to 2-Chloro-N-(4-methylphenyl)butanamide, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .
Relevant Papers There are several papers related to this compound and similar compounds . These papers could provide more detailed information on the compound’s properties and potential applications.
Mécanisme D'action
Target of Action
It is known that amides, a class of compounds to which 2-chloro-n-(4-methylphenyl)butanamide belongs, can act as both an acid and a base . This dual nature might allow this compound to interact with various biological targets.
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This suggests that this compound might interact with its targets through similar mechanisms.
Biochemical Pathways
The compound’s potential to act as both an acid and a base suggests that it could influence a variety of biochemical pathways, depending on the specific environment and targets it encounters.
Result of Action
Given the compound’s potential to act as both an acid and a base , it could conceivably have a wide range of effects, depending on the specific targets and pathways it interacts with.
Analyse Biochimique
Biochemical Properties
2-Chloro-N-(4-methylphenyl)butanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These interactions are crucial for understanding the compound’s role in biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, toxic, and adverse effects at high doses are crucial for understanding the compound’s safety and efficacy in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for comprehending the compound’s role in biochemical processes .
Subcellular Localization
This compound’s subcellular localization affects its activity and function
Propriétés
IUPAC Name |
2-chloro-N-(4-methylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVFEGDMXEMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589840 | |
| Record name | 2-Chloro-N-(4-methylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861597-51-5 | |
| Record name | 2-Chloro-N-(4-methylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


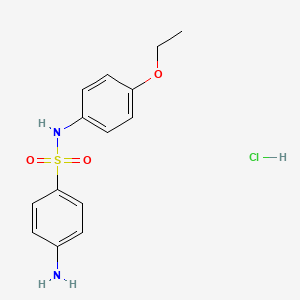
amine, chloride](/img/structure/B1369113.png)

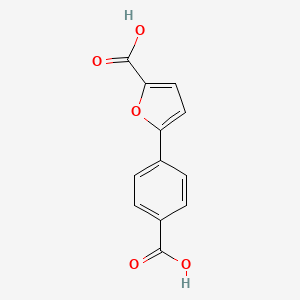
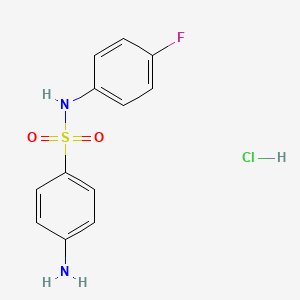


![2-[2-(Methylsulfanyl)phenyl]piperidine hydrochloride](/img/structure/B1369130.png)
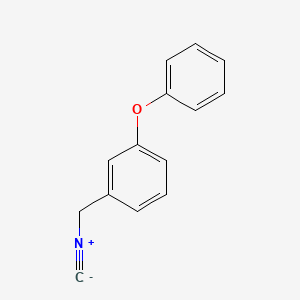
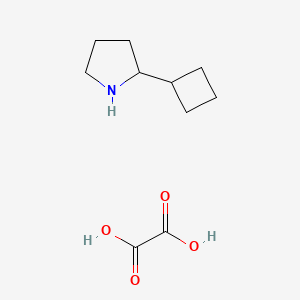
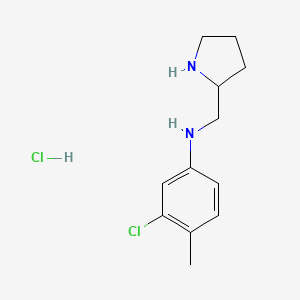
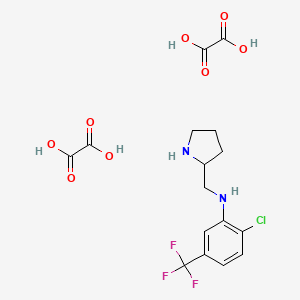
![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)
